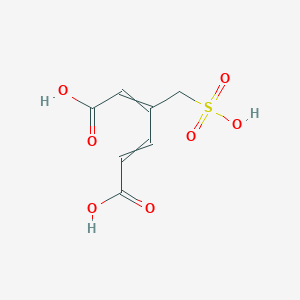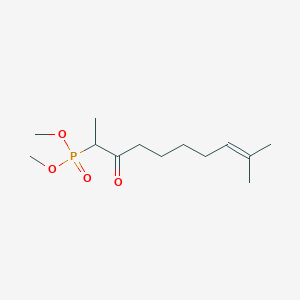
Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane, to produce the desired phosphonate ester . This reaction typically requires a catalyst, such as methyl iodide, and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, employing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, which can be further utilized in organic synthesis and industrial applications.
Aplicaciones Científicas De Investigación
Dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This stability allows the compound to interact with various molecular targets, including enzymes and receptors, through covalent bonding. The phosphonate group can mimic phosphate groups in biological systems, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl (9-methyl-3-oxodec-8-en-2-yl)phosphonate include:
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethyl (diazomethyl)phosphonate: Utilized in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Phosphonates: A broad class of compounds containing the C−PO(OR)2 group, used in various industrial and medicinal applications.
Uniqueness
This compound is unique due to its specific structure, which combines a phosphonate group with a decenyl chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
91269-56-6 |
|---|---|
Fórmula molecular |
C13H25O4P |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
2-dimethoxyphosphoryl-9-methyldec-8-en-3-one |
InChI |
InChI=1S/C13H25O4P/c1-11(2)9-7-6-8-10-13(14)12(3)18(15,16-4)17-5/h9,12H,6-8,10H2,1-5H3 |
Clave InChI |
VHZTWLRKGVJMMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CCCCC=C(C)C)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


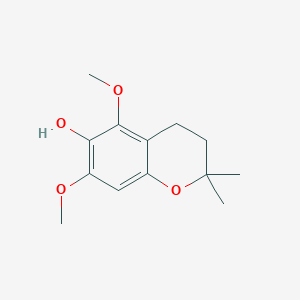
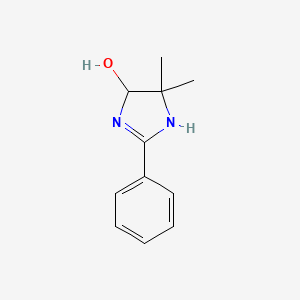
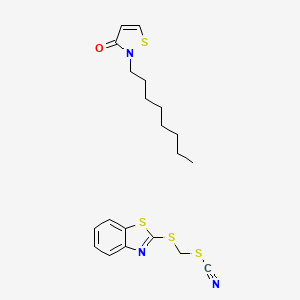
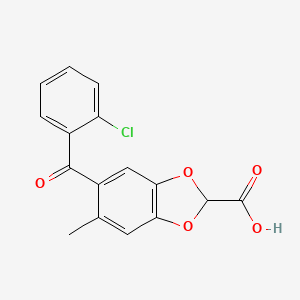
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
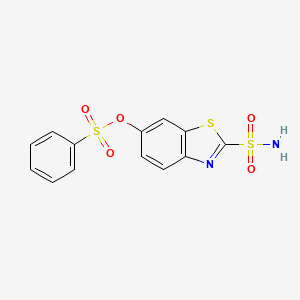
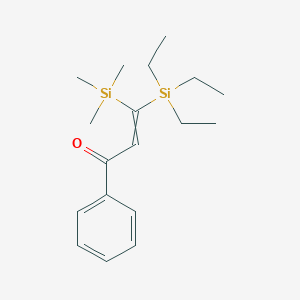
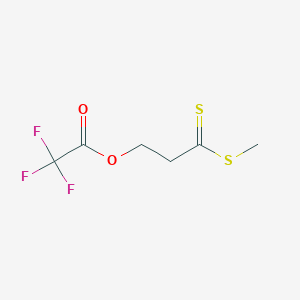
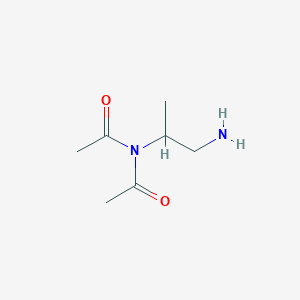
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
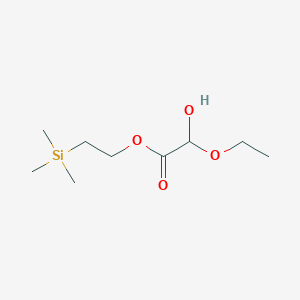
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
